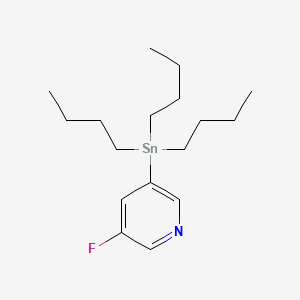
3-フルオロ-5-(トリブチルスズ)ピリジン
概要
説明
3-Fluoro-5-(tributylstannyl)pyridine is an organostannane compound with the molecular formula C17H30FNSn and a molecular weight of 386.14 . It has gained attention in various fields of research due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(tributylstannyl)pyridine is represented by the SMILES stringCCCCSn(CCCC)c1cncc(F)c1 . This indicates that the compound contains a pyridine ring with a fluorine atom and a tributylstannyl group attached. Physical And Chemical Properties Analysis
3-Fluoro-5-(tributylstannyl)pyridine is a solid compound . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
化学合成
“3-フルオロ-5-(トリブチルスズ)ピリジン”は、様々な有機化合物の合成に使用されます . これは、経験式がC17H30FNSn、分子量が386.14のユニークな化学物質です .
農薬用途
“3-フルオロ-5-(トリブチルスズ)ピリジン”を含むトリフルオロメチルピリジン(TFMP)誘導体は、農薬業界で広く使用されています . これらは、作物を害虫から守る上で特に効果的です . フルアジホップ-ブチルは、農薬市場に導入された最初のTFMP誘導体であり、それ以来、20種類以上の新しいTFMP含有農薬がISO共通名称を取得しています .
医薬品用途
いくつかのTFMP誘導体は、医薬品および獣医業界でも使用されています . TFMP部分を含む医薬品5製品と獣医製品2製品が市場承認を取得しており、多くの候補が現在臨床試験中です .
生物活性
TFMP誘導体の生物活性は、フッ素原子のユニークな物理化学的特性とピリジン部分のユニークな特性の組み合わせによるものと考えられています .
将来の用途
TFMP誘導体のユニークな特性と幅広い用途から、将来的に“3-フルオロ-5-(トリブチルスズ)ピリジン”の多くの新規用途が発見されると予想されます .
除草剤および殺虫剤
“3-フルオロ-5-(トリブチルスズ)ピリジン”を含むフッ素化ピリジンは、一部の除草剤や殺虫剤の合成における出発物質として使用されてきました .
Safety and Hazards
3-Fluoro-5-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is hazardous if swallowed, in contact with skin, or if it gets in the eyes. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects.
作用機序
Target of Action
Organotin compounds like this are often used in medicinal chemistry, particularly in palladium-catalyzed processes .
Mode of Action
Organotin compounds are generally known for their ability to facilitate various chemical reactions, including Stille coupling, which is instrumental in the synthesis of various pharmaceuticals .
Biochemical Pathways
Organotin compounds are known to play a role in various chemical reactions and could potentially affect multiple biochemical pathways .
Result of Action
As an organotin compound, it may have various effects depending on the specific reactions it facilitates .
生化学分析
Biochemical Properties
3-Fluoro-5-(tributylstannyl)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. This compound is known to interact with halogenase enzymes, which catalyze the incorporation of halogen atoms into organic substrates. The nature of these interactions involves the formation of covalent bonds between the stannyl group and the enzyme’s active site, leading to the transfer of the fluorine atom to the target molecule .
Cellular Effects
The effects of 3-Fluoro-5-(tributylstannyl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, 3-Fluoro-5-(tributylstannyl)pyridine can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-5-(tributylstannyl)pyridine involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites. For instance, it can inhibit the activity of certain enzymes by blocking their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(tributylstannyl)pyridine change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that 3-Fluoro-5-(tributylstannyl)pyridine can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(tributylstannyl)pyridine vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
3-Fluoro-5-(tributylstannyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can enhance the activity of enzymes involved in energy production, thereby increasing the availability of ATP for cellular processes .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-(tributylstannyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of 3-Fluoro-5-(tributylstannyl)pyridine within tissues is influenced by its affinity for different transporters, leading to its accumulation in target cells .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(tributylstannyl)pyridine is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be localized to the mitochondria, where it influences energy production and metabolic activity. The subcellular localization of 3-Fluoro-5-(tributylstannyl)pyridine is essential for its role in modulating cellular functions and biochemical reactions .
特性
IUPAC Name |
tributyl-(5-fluoropyridin-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQSRANXWHNNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30FNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676695 | |
| Record name | 3-Fluoro-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871942-19-7 | |
| Record name | 3-Fluoro-5-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



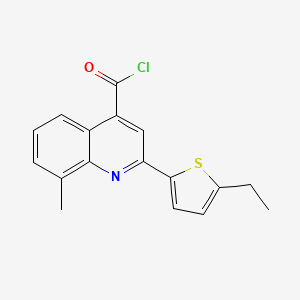
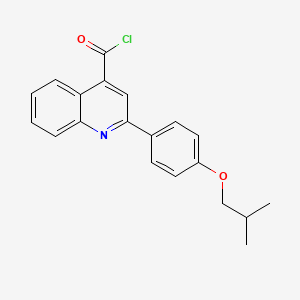
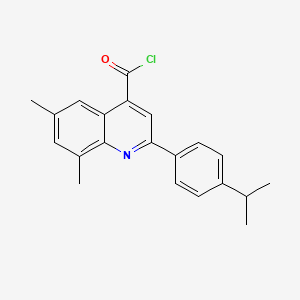
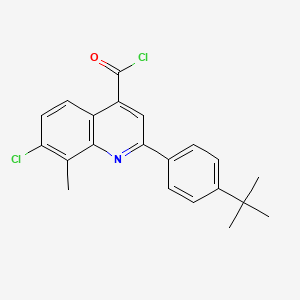
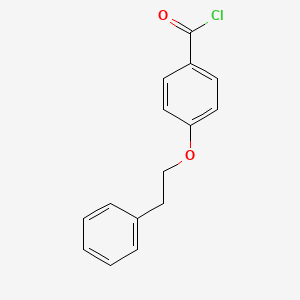
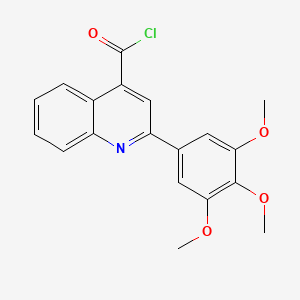

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)


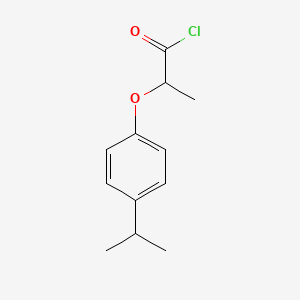
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
